molecular formula C12H10F3N3O B15064639 1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)propan-2-one CAS No. 1346809-34-4

1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)propan-2-one

Katalognummer: B15064639
CAS-Nummer: 1346809-34-4
Molekulargewicht: 269.22 g/mol
InChI-Schlüssel: ZAPHZXDUUQDNOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)propan-2-one is an organic compound with the molecular formula C10H9F3O It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a triazole ring, and a propanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)propan-2-one typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)propan-2-one is unique due to the presence of both the trifluoromethyl group and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

1346809-34-4

Molekularformel

C12H10F3N3O

Molekulargewicht

269.22 g/mol

IUPAC-Name

1-[1-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]propan-2-one

InChI

InChI=1S/C12H10F3N3O/c1-8(19)5-11-16-7-18(17-11)10-4-2-3-9(6-10)12(13,14)15/h2-4,6-7H,5H2,1H3

InChI-Schlüssel

ZAPHZXDUUQDNOO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=NN(C=N1)C2=CC=CC(=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.